Toluene-4-sulfonicacid5-oxo-tetrahydro-pyran-2-ylmethylester
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Overview
Description
Toluene-4-sulfonicacid5-oxo-tetrahydro-pyran-2-ylmethylester is a chemical compound with the molecular formula C13H16O5S and a molecular weight of 284.33 g/mol . It is also known by its IUPAC name, (5-oxotetrahydro-2H-pyran-2-yl)methyl 4-methylbenzenesulfonate . This compound is a white solid and is used in various chemical applications due to its unique structure and reactivity.
Preparation Methods
The synthesis of Toluene-4-sulfonicacid5-oxo-tetrahydro-pyran-2-ylmethylester involves the reaction of toluene with sulfuric acid to form toluene-4-sulfonic acid . This intermediate is then reacted with 5-oxo-tetrahydro-pyran-2-ylmethyl alcohol under specific conditions to yield the final ester product . The reaction conditions typically involve the use of a dehydrating agent and a catalyst to facilitate the esterification process.
Chemical Reactions Analysis
Toluene-4-sulfonicacid5-oxo-tetrahydro-pyran-2-ylmethylester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate , reducing agents like lithium aluminum hydride , and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Toluene-4-sulfonicacid5-oxo-tetrahydro-pyran-2-ylmethylester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Toluene-4-sulfonicacid5-oxo-tetrahydro-pyran-2-ylmethylester involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in various biochemical reactions, influencing enzyme activity and cellular processes . The ester group can undergo hydrolysis, releasing active intermediates that further interact with biological targets .
Comparison with Similar Compounds
Toluene-4-sulfonicacid5-oxo-tetrahydro-pyran-2-ylmethylester can be compared with other similar compounds such as:
Toluene-4-sulfonic acid: A simpler compound with similar reactivity but lacking the ester group.
Tetrahydro-pyran derivatives: Compounds with similar ring structures but different functional groups.
Sulfonic acid esters: A broader class of compounds with varying ester groups and sulfonic acid functionalities.
The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and applications .
Properties
IUPAC Name |
(5-oxooxan-2-yl)methyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5S/c1-10-2-6-13(7-3-10)19(15,16)18-9-12-5-4-11(14)8-17-12/h2-3,6-7,12H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOGJQKHLARZJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(=O)CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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